2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-1-3-11(15)4-2-10/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKCXYZCSHKCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651570 | |
| Record name | 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018525-90-0 | |
| Record name | 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
| Compound | Role | Source/Remarks |
|---|---|---|
| Piperazine | Core amine | Commercially available |
| 4-Fluorobenzoyl chloride | Acylating agent | Commercially available |
| Chloroacetyl chloride | Halogenated acylating agent | Commercially available |
| Base (e.g., triethylamine) | Acid scavenger | To neutralize HCl formed |
| Aprotic solvents (e.g., methylene chloride, tetrahydrofuran) | Reaction medium | Common solvents for acylation |
Stepwise Synthesis
Step 1: Formation of 4-(4-fluoro-benzoyl)-piperazine
- Piperazine is reacted with 4-fluorobenzoyl chloride in an aprotic solvent such as methylene chloride.
- A base like triethylamine is added to neutralize the HCl byproduct.
- The reaction is typically conducted at room temperature with stirring for 1–4 hours.
- The product is isolated by standard work-up procedures.
Step 2: Chloroacetylation to form 2-chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone
- The 4-(4-fluoro-benzoyl)-piperazine intermediate is then reacted with chloroacetyl chloride.
- The reaction is performed in the presence of a base such as triethylamine or sodium hydride to capture the HCl formed.
- Aprotic solvents like tetrahydrofuran or dimethylformamide are used to facilitate the reaction.
- The mixture is stirred at ambient or slightly elevated temperatures (0–25 °C) for 1–4 hours.
- The product is purified by extraction and recrystallization.
Reaction Conditions Summary Table
| Step | Reactants | Solvent | Base | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Piperazine + 4-fluorobenzoyl chloride | Methylene chloride | Triethylamine | Room temperature | 1–4 hours | Stirring, inert atmosphere recommended |
| 2 | Intermediate + chloroacetyl chloride | THF or DMF | Triethylamine or NaH | 0–25 °C | 1–4 hours | Controlled addition to avoid side reactions |
Research Findings and Optimization Insights
- The reaction of piperazine with 4-fluorobenzoyl chloride proceeds efficiently under mild conditions, yielding high purity intermediates suitable for subsequent chloroacetylation.
- Chloroacetylation requires careful control of temperature and base equivalents to prevent over-acylation or decomposition.
- Aprotic solvents are critical to maintain the reactivity of chloroacetyl chloride and to avoid hydrolysis.
- The reaction times between 1 to 4 hours are generally sufficient for complete conversion, with stirring at room temperature preferred to minimize side reactions.
- Purification via recrystallization from suitable solvents yields analytically pure 2-chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Acylation of piperazine | 4-Fluorobenzoyl chloride, base | Room temperature, 1–4 h | 4-(4-fluoro-benzoyl)-piperazine |
| Chloroacetylation | Chloroacetyl chloride, base | 0–25 °C, 1–4 h | Target compound |
| Purification | Extraction, recrystallization | Ambient conditions | Pure 2-chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can be substituted by various nucleophiles, leading to the formation of new derivatives.
Reduction and Oxidation: The compound can undergo reduction or oxidation, depending on the reagents used, altering its functional groups and overall chemical properties.
Common Reagents and Conditions:
Substitution: Typical nucleophiles include amines and thiols. Reaction conditions might involve solvents like ethanol or methanol and catalysts such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed:
From Substitution: Derivatives with new functional groups in place of the chloro group.
From Reduction: Compounds with reduced functionalities, such as alcohols.
From Oxidation: Compounds with oxidized functionalities, such as carboxylic acids or aldehydes.
Scientific Research Applications
Biological Significance
The compound has been studied for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its piperazine core is commonly found in various pharmaceuticals, particularly antipsychotics and antidepressants.
Key Research Findings
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation .
- Antipsychotic Properties : Similar derivatives have shown efficacy in treating schizophrenia and other psychotic disorders by modulating dopamine receptor activity. The presence of the fluorobenzoyl group may enhance binding affinity to these receptors .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Drug Development
The unique chemical structure of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone positions it as a promising candidate for drug development. Its applications can be categorized as follows:
- Lead Compound for Synthesis : Researchers are exploring the synthesis of analogs to improve potency and reduce side effects associated with existing medications.
- Targeted Therapy : By modifying functional groups on the piperazine ring, scientists aim to develop targeted therapies for specific conditions such as depression and anxiety disorders.
Case Studies
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to changes in cellular functions. The precise pathways and targets can vary depending on the application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications in Piperazine Derivatives
Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Antipsychotic Potential
- Biphenyl-Piperazine Analogs: Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibit dual anti-dopaminergic and anti-serotonergic activity, with lower catalepsy induction . QSAR models highlight the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) for antidopaminergic effects.
- Fluorobenzyl Derivatives : 2-Fluoro- and 2,4-difluoro-benzyl analogs show conformational flexibility (chair conformation) and equatorial substituent positioning, which may enhance CNS penetration . The target compound’s benzoyl group could reduce lipophilicity (logP) compared to benzyl derivatives, affecting blood-brain barrier permeability.
Anticancer Activity
- Quinoline-Piperazine Derivatives: In -chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone derivatives demonstrated cytotoxicity against MCF-7 and PC3 cell lines. The chloroethanone moiety is critical for VEGFR-II inhibition. The target compound’s benzoyl group may alter binding affinity compared to quinoline-based systems .
Enzyme Inhibition
- Tyrosinase Inhibitors: Hydroxyphenyl-piperazine intermediates (e.g., 2-chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone) exhibit increased hydrophilicity due to the hydroxyl group, contrasting with the target compound’s fluorobenzoyl group, which may enhance metabolic stability .
Physicochemical and Structural Insights
- Conformational Analysis: Piperazine rings in analogs adopt chair conformations, with substituents in equatorial positions minimizing steric hindrance . The target compound’s benzoyl group may introduce torsional strain, affecting dihedral angles (e.g., ~55° between ethanone and piperazine planes in fluorobenzyl analogs ).
- This could modulate interactions with serotonin or dopamine receptors.
Biological Activity
2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a synthetic compound notable for its potential pharmacological properties, particularly as a Glycine Transporter 1 (GlyT1) inhibitor. This compound's unique structure, which includes a chloro group, a benzoyl moiety, and a piperazine ring, suggests significant interactions with various biological targets, making it a subject of interest in neurological disorder research.
Chemical Structure and Properties
The chemical formula of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone is C13H14ClFN2O2, with a molecular weight of 284.71 g/mol. The compound features:
- Chloro group : Enhances lipophilicity and biological activity.
- Fluorobenzoyl moiety : Potentially increases binding affinity to target sites.
- Piperazine ring : Known for its role in various pharmacological activities.
Glycine Transporter Inhibition
Research indicates that 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone acts as an inhibitor of GlyT1. This inhibition is significant because GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, which is essential for neurotransmission and may be implicated in conditions such as schizophrenia. The compound's ability to modulate synaptic transmission suggests its potential therapeutic applications in treating neuropsychiatric disorders.
Interaction with Neurotransmitter Systems
Interaction studies have shown that this compound influences various neurotransmitter systems, particularly those involving glycine receptors. This interaction profile indicates its utility in modulating synaptic transmission and offers insights into its potential therapeutic effects against conditions like schizophrenia .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone against similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone | Contains chloro and fluoro groups; potent GlyT1 inhibitor | Specific structural modifications enhance activity |
| 4-Fluorobenzoylpiperazine | Piperazine core; no chloro or ethanone groups | Simpler structure; less biological activity |
| Benzoylpiperazines | Various substituents; broader class | Diverse pharmacological profiles |
The distinct combination of substituents in 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone confers biological activities not observed in simpler analogs.
Neuropharmacological Studies
In a study investigating the effects of GlyT1 inhibitors on cognitive function, 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone demonstrated significant improvements in cognitive performance in animal models of schizophrenia. The results indicated that the compound effectively increased glycine levels in the synaptic cleft, enhancing NMDA receptor function .
Antimicrobial Activity
While primarily studied for its neuropharmacological effects, preliminary data suggest potential antimicrobial properties. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone?
The synthesis typically involves a multi-step protocol. A common approach is the reaction of 4-(4-fluorobenzoyl)piperazine with chloroacetyl chloride in a dichloromethane (DCM) solvent under basic conditions. Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts . Purification via crystallization or flash chromatography ensures high yield and purity. For analogs, substituents on the benzoyl or piperazine groups may require tailored protecting-deprotecting strategies to avoid side reactions.
Q. How is the compound structurally characterized to confirm its identity and purity?
X-ray crystallography is the gold standard for unambiguous structural determination. For example, in related piperazine derivatives, SHELX programs (e.g., SHELXL) are employed for refinement against diffraction data, ensuring precise bond-length and angle measurements . Complementary techniques include:
- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks, with aromatic protons near 7.3–7.5 ppm and piperazine signals at 3.2–3.8 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 325.07 for CHClFNO).
Q. What spectroscopic techniques are used to assess purity and monitor reactions?
Thin-layer chromatography (TLC) with UV visualization is used for real-time reaction monitoring. Quantitative purity analysis employs:
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis : Combustion analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Q. What structure-activity relationships (SAR) are observed for analogs of this compound?
Key SAR findings from related derivatives include:
- Fluorine Substitution : 4-Fluorobenzoyl enhances metabolic stability and target affinity compared to non-fluorinated analogs.
- Piperazine Modifications : N-methylation reduces solubility but increases membrane permeability.
- Chloroacetyl Group : Replacement with bromo or iodo groups decreases potency, suggesting electrophilic reactivity is critical .
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Fluorobenzoyl | ↑ Target affinity | |
| Piperazine N-methylation | ↓ Solubility, ↑ Permeability | |
| Chloro → Bromo substitution | ↓ Potency |
Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?
Discrepancies in mechanistic pathways (e.g., SN1 vs. SN2 for chloro displacement) can be resolved using electron density maps from X-ray structures. For example, SHELXL-refined models reveal transition-state geometries, confirming whether nucleophilic attack proceeds via a planar intermediate (SN1) or backside inversion (SN2) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Solvent Optimization : Replacing DCM with toluene/water biphasic systems improves safety and scalability.
- Catalysis : Palladium-catalyzed coupling for benzoyl group introduction reduces side products.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize purification steps .
Methodological Considerations
Q. How are reaction intermediates isolated and characterized in multi-step syntheses?
Intermediates like 4-(4-fluorobenzoyl)piperazine are isolated via liquid-liquid extraction (e.g., ethyl acetate/water) and characterized by:
- LC-MS : Confirms intermediate mass and purity.
- IR Spectroscopy : Validates carbonyl (C=O) stretches at ~1680 cm .
Q. What analytical workflows validate the compound’s stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Lyophilization or storage under nitrogen extends shelf life by preventing hydrolysis of the chloroacetyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
